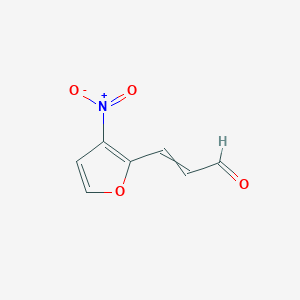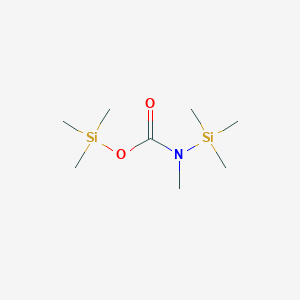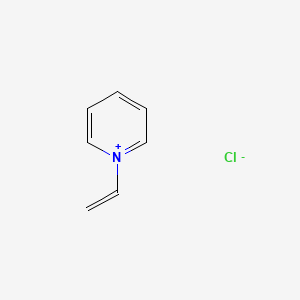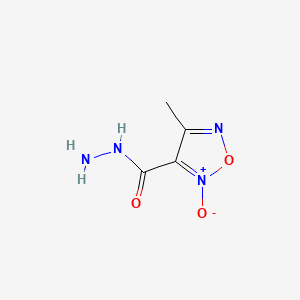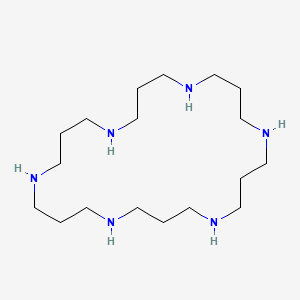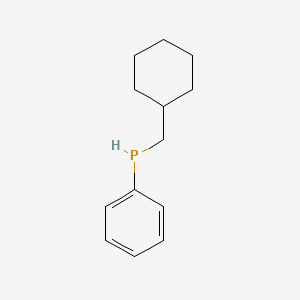
(Cyclohexylmethyl)(phenyl)phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Cyclohexylmethyl)(phenyl)phosphane is a tertiary phosphine compound characterized by the presence of a cyclohexylmethyl group and a phenyl group attached to a phosphorus atom. Tertiary phosphines are known for their significant role in various chemical reactions, particularly in catalysis and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Cyclohexylmethyl)(phenyl)phosphane typically involves the reaction of cyclohexylmethyl chloride with phenylphosphine in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation of the phosphine .
Industrial Production Methods: Industrial production methods for tertiary phosphines often involve the use of Grignard reagents or organolithium compounds to react with halogenophosphines. These methods are scalable and provide high yields of the desired phosphine compounds .
Chemical Reactions Analysis
Types of Reactions: (Cyclohexylmethyl)(phenyl)phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert phosphine oxides back to phosphines.
Substitution: The phosphine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as phenylsilane and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Regenerated phosphines.
Substitution: Substituted phosphine derivatives.
Scientific Research Applications
(Cyclohexylmethyl)(phenyl)phosphane has a wide range of applications in scientific research:
Chemistry: Used as a ligand in transition metal catalysis and organocatalysis.
Biology: Investigated for its potential role in biological systems due to its ability to form stable complexes with metals.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the synthesis of fine chemicals and materials
Mechanism of Action
The mechanism of action of (Cyclohexylmethyl)(phenyl)phosphane involves its ability to act as a nucleophile, forming complexes with electrophilic substrates. The phosphorus atom in the compound can donate electron density to form stable bonds with transition metals, facilitating various catalytic processes .
Comparison with Similar Compounds
Triphenylphosphine: Another widely used tertiary phosphine with three phenyl groups.
Cyclohexylphosphine: Contains a cyclohexyl group attached to the phosphorus atom.
Methylphenylphosphine: Contains a methyl and a phenyl group attached to the phosphorus atom.
Uniqueness: (Cyclohexylmethyl)(phenyl)phosphane is unique due to the combination of cyclohexylmethyl and phenyl groups, which provides a distinct steric and electronic environment. This uniqueness makes it particularly useful in specific catalytic applications where other phosphines may not perform as effectively .
Properties
CAS No. |
36293-82-0 |
|---|---|
Molecular Formula |
C13H19P |
Molecular Weight |
206.26 g/mol |
IUPAC Name |
cyclohexylmethyl(phenyl)phosphane |
InChI |
InChI=1S/C13H19P/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13/h2,5-6,9-10,12,14H,1,3-4,7-8,11H2 |
InChI Key |
UFGOUFBTQLPUME-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CPC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


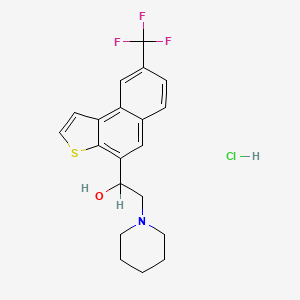
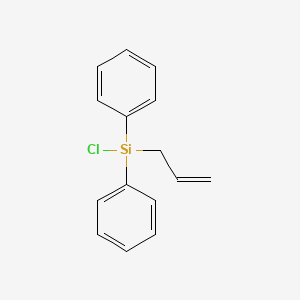
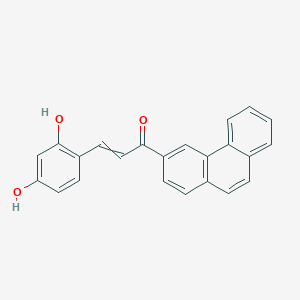
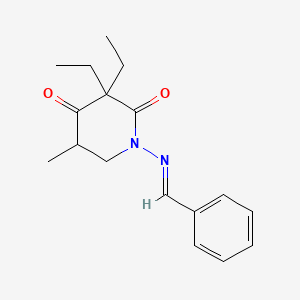
![7,7-Dichlorospiro[bicyclo[4.1.0]heptane-3,2'-[1,3]dioxolane]](/img/structure/B14669121.png)

![1-(1,3-Dihydro-2h-pyrrolo[3,4-b]quinolin-2-yl)-2-(4,4,6-trimethyl-5,6-dihydro-4h-1,3-oxazin-2-yl)ethanone](/img/structure/B14669136.png)
![5h-Imidazo[1,2-c][1,3]oxazine](/img/structure/B14669138.png)
